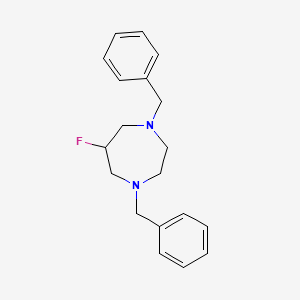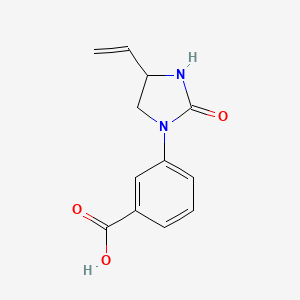
12-Hydroxydodecanoic acid;methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-Hydroxydodecanoic acid: is a medium-chain hydroxy acid with the molecular formula C₁₂H₂₄O₃ . It is a hydroxylated fatty acid, specifically a derivative of dodecanoic acid, where a hydroxyl group is attached to the 12th carbon atom. This compound is known for its role in various biochemical processes and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Enzymatic Synthesis: One of the green pathways for synthesizing 12-hydroxydodecanoic acid involves the use of cytochrome P450 enzymes from Limnobacter species.
Chemical Synthesis: Traditional chemical synthesis involves the hydroxylation of dodecanoic acid using chemical reagents under controlled conditions. This method may require the use of oxidizing agents and specific catalysts to achieve the desired product.
Industrial Production Methods: Industrial production of 12-hydroxydodecanoic acid often utilizes biocatalysis due to its efficiency and eco-friendliness. The use of whole-cell biotransformations with engineered microorganisms has shown promising results in producing high yields of the compound .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 12-Hydroxydodecanoic acid can undergo oxidation reactions to form dodecanedioic acid.
Reduction: The compound can be reduced to form dodecanol.
Esterification: It can react with alcohols to form esters, which are useful in various industrial applications.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acidic or basic catalysts for esterification reactions.
Major Products:
Dodecanedioic Acid: Formed through oxidation.
Dodecanol: Formed through reduction.
Esters: Formed through esterification with various alcohols.
Applications De Recherche Scientifique
Chemistry:
Biology:
- Studied for its role as a substrate in enzymatic reactions involving glutathione-dependent formaldehyde dehydrogenase .
Medicine:
Industry:
Mécanisme D'action
12-Hydroxydodecanoic acid exerts its effects primarily through its role as a substrate in enzymatic reactions. It is involved in the oxidation of long-chain alcohols and omega-hydroxy fatty acids by enzymes such as glutathione-dependent formaldehyde dehydrogenase . This enzyme catalyzes the conversion of alcohols to aldehydes, playing a crucial role in various metabolic pathways.
Comparaison Avec Des Composés Similaires
Dodecanoic Acid: A non-hydroxylated fatty acid with similar chain length.
12-Hydroxylauric Acid: Another hydroxylated fatty acid with a similar structure.
Uniqueness: 12-Hydroxydodecanoic acid is unique due to its specific hydroxylation at the 12th carbon atom, which imparts distinct chemical and biological properties. This hydroxyl group enhances its reactivity and makes it a valuable intermediate in various synthetic and industrial processes .
Propriétés
Formule moléculaire |
C13H28O3 |
|---|---|
Poids moléculaire |
232.36 g/mol |
Nom IUPAC |
12-hydroxydodecanoic acid;methane |
InChI |
InChI=1S/C12H24O3.CH4/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15;/h13H,1-11H2,(H,14,15);1H4 |
Clé InChI |
LFRWPJCKLVUWGJ-UHFFFAOYSA-N |
SMILES canonique |
C.C(CCCCCC(=O)O)CCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-5-(tert-Butyl)-2-mesityl-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate](/img/structure/B12821649.png)


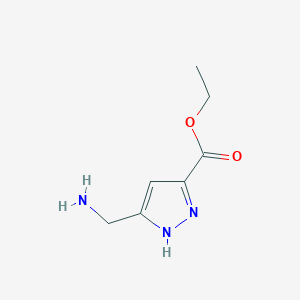
![Acetyloxy)-7-[9-[(4,4,5,5,5-pentafluoropentyl)thio]nonyl]estr-4-en-3-one](/img/structure/B12821676.png)
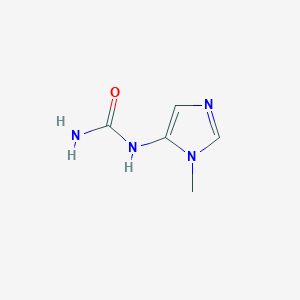
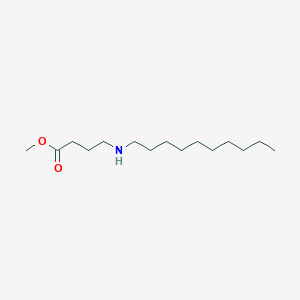

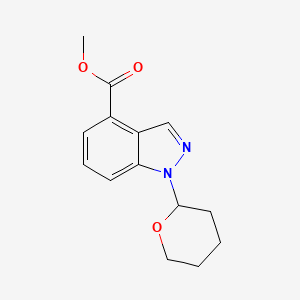
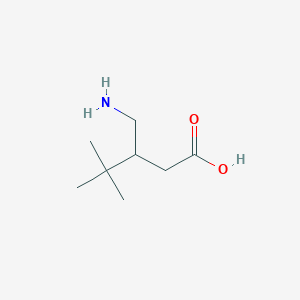

![N,N-Dimethyl-1H-benzo[d]imidazol-4-amine](/img/structure/B12821716.png)
